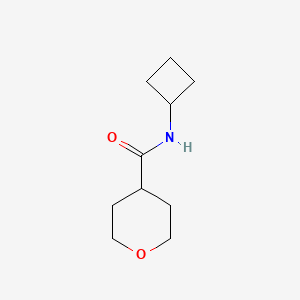

环丁氧烷-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-cyclobutyloxane-4-carboxamide” is a chemical compound with the molecular formula C10H17NO2 . It is a type of carboxamide, a class of compounds that play a significant role in organic and medicinal chemistry .

Synthesis Analysis

Carboxamides, including “N-cyclobutyloxane-4-carboxamide”, can be synthesized through various methods. One common approach involves the activation of carboxylic acid, which is then converted into activated derivatives such as anhydride, acyl imidazole, and acyl halide . The exact synthesis process for “N-cyclobutyloxane-4-carboxamide” is not explicitly mentioned in the available resources.Chemical Reactions Analysis

Carboxamides, including “N-cyclobutyloxane-4-carboxamide”, can participate in various chemical reactions. For instance, they can undergo reactions involving the carboxamide group, leading to the formation of new compounds . The specific chemical reactions involving “N-cyclobutyloxane-4-carboxamide” are not detailed in the available resources.科学研究应用

甲酰胺保护基团的发展

新型甲酰胺保护基团(如4-(叔丁基二甲基甲硅烷氧基)-2-甲氧基苄基(SiMB)基团)已被证明对合成复杂分子有利。这些保护基团可以在温和条件下移除,这对于合成酸敏感分子(包括环烷支架分子)有利(村中、市川和松田,2011)。

环己烷甲酰胺衍生物的合成

对N-(芳基氨基甲酰硫基)环己烷甲酰胺衍生物的研究扩展了我们对分子结构及其在材料科学中的潜在应用的理解。这些化合物已被广泛表征,为晶体学和材料化学领域做出了贡献(Özer、Arslan、VanDerveer和Külcü,2009)。

催化的进展

研究表明甲酰胺在催化过程中很有用,例如铂催化的未活化烯烃的分子间氢氨化。这项研究突出了二级环状甲酰胺和氨基甲酸酯在促进乙烯和丙烯加成中的作用,为化学合成开辟了新途径(王和维登霍弗,2004)。

光催化和材料科学

环己酮是聚酰胺制造中的重要中间体,可以在温和条件下使用负载在介孔石墨氮化碳上的Pd纳米颗粒,从苯酚的氢化反应中选择性地形成环己酮。这项工作不仅促进了我们对选择性氢化的理解,还提出了氮化碳材料在催化中的新应用(王、姚、李、苏和安东内蒂,2011)。

抗氧化剂和抗菌剂

4-(1H-吲哚-3-基)-2-甲基-N-苯基-4H-色烯-3-甲酰胺衍生物的合成因其潜在的抗氧化和抗菌特性而被探索。这项研究为新药的开发提供了基础,并突出了甲酰胺衍生物在药物化学中的多功能性(苏巴雷迪和苏马蒂,2017)。

作用机制

Mode of Action

Similar compounds such as indole-2-carboxamides have been found to target the mycobacterial membrane protein large 3 transporter (mmpl3) in mycobacterium tuberculosis .

Biochemical Pathways

Related compounds such as indole-2-carboxamides have been found to affect the energy synthesis of pathogens by inhibiting mitochondrial electron transfer .

Result of Action

Related compounds such as indole-2-carboxamides have been found to exhibit antitubercular and antitumor activities .

属性

IUPAC Name |

N-cyclobutyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10(11-9-2-1-3-9)8-4-6-13-7-5-8/h8-9H,1-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFPZJMBGYZNQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2583505.png)

![N-(3-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2583507.png)

![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2583519.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2583522.png)

![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-chlorophenyl)methanone](/img/structure/B2583525.png)

![(6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2583526.png)

![5-((2-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2583528.png)